

CU-115 experimental protocol for cell culture

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Compound of Interest

Compound Name: CU-115

Cat. No.: B15614975

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An initial search for "**CU-115**" did not yield specific results for an experimental compound used in cell culture. However, literature strongly suggests a typographical error, and the intended compound is likely CC-115, a well-documented dual inhibitor of mTOR kinase and DNA-dependent protein kinase (DNA-PK).^{[1][2]} This document provides a detailed experimental protocol for the use of CC-115 in a cell culture setting, based on its known mechanism of action.

CC-115 is a potent and selective inhibitor of both mTOR kinase and DNA-PK with IC₅₀ values of 21 nM and 13 nM, respectively.^[1] It has been shown to block DNA damage repair pathways and is currently undergoing clinical trials.^{[1][3]} The dual-inhibitor nature of CC-115 makes it a valuable tool for investigating the interplay between cell metabolism, proliferation, and DNA damage response.

Mechanism of Action

CC-115 exerts its biological effects by targeting two key signaling pathways:

- **mTOR Pathway:** As an mTOR kinase inhibitor, CC-115 blocks both mTORC1 and mTORC2 complexes, which are central regulators of cell growth, proliferation, and survival.
- **DNA-PK Pathway:** By inhibiting DNA-PK, a critical component of the non-homologous end joining (NHEJ) pathway, CC-115 impairs the repair of DNA double-strand breaks.^[1]

This dual activity suggests that CC-115 can be particularly effective in cancer cells, which often exhibit both dysregulated mTOR signaling and a high reliance on DNA repair mechanisms.^[1]

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations of CC-115.

Target	IC50 (nM)	Kinase Selectivity	Reference
mTOR Kinase	21	Selective over PI3K-alpha	[1]
DNA-PK	13	Selective over ATM and ATR	[1]
PI3K-alpha	850	~40-fold lower than mTOR/DNA-PK	[1]

Experimental Protocols

General Cell Culture and Treatment with CC-115

This protocol outlines the basic steps for treating adherent cancer cell lines with CC-115.

Materials:

- Cancer cell line of interest (e.g., ATM-deficient cell lines)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
- CC-115 (stock solution in DMSO)
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cell culture flasks or plates
- Incubator (37°C, 5% CO2)

Procedure:

- Cell Seeding:
 - Culture cells to ~80% confluency.
 - Wash cells with PBS and detach using Trypsin-EDTA.
 - Neutralize trypsin with complete medium and centrifuge the cell suspension.
 - Resuspend the cell pellet in fresh medium and perform a cell count.
 - Seed cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a predetermined density and allow them to adhere overnight.
- CC-115 Treatment:
 - Prepare serial dilutions of CC-115 in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.
 - Remove the medium from the cells and replace it with the medium containing the desired concentrations of CC-115. Include a vehicle control (DMSO only).
 - Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

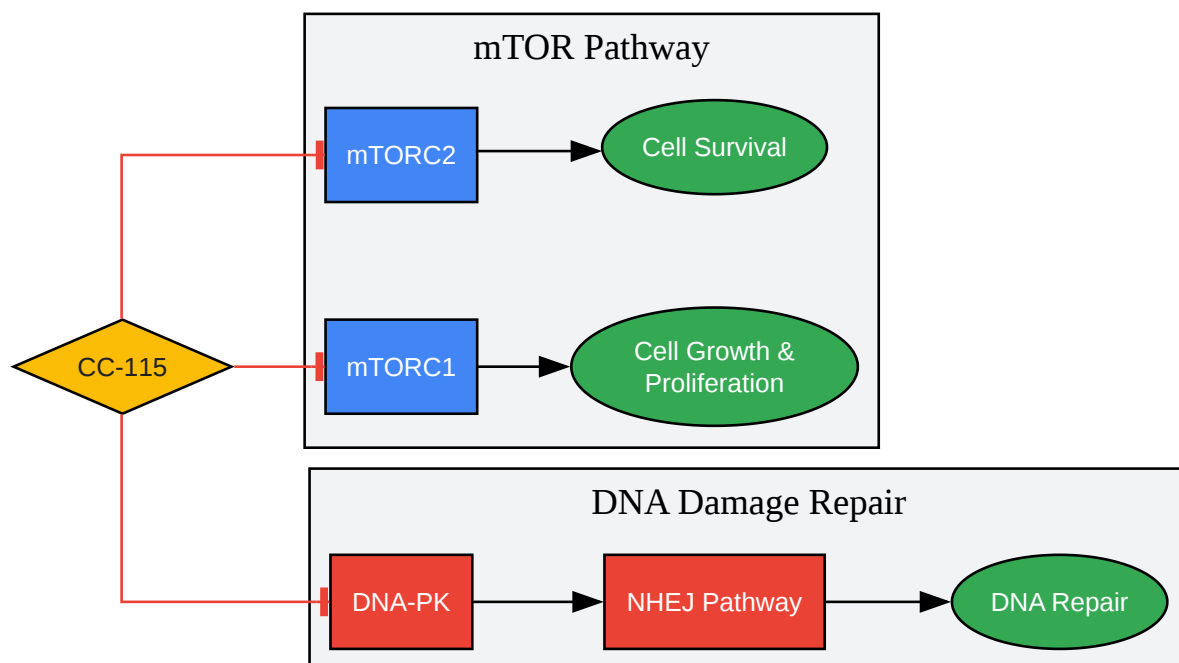
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with CC-115.

Materials:

- Cells treated with CC-115 in a 96-well plate
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

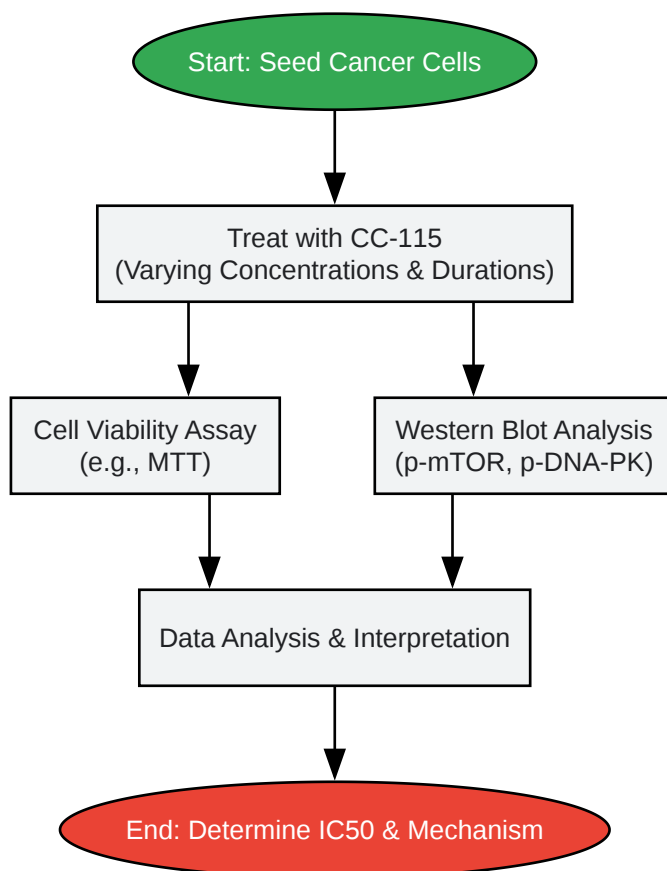
Procedure:

- Following the treatment period with CC-115, add 10 μ L of MTT solution to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

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Caption: CC-115 dual-inhibits the mTOR and DNA-PK signaling pathways.



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Caption: A typical experimental workflow for evaluating CC-115 in cell culture.

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References

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- 3. Phase 1b study of enzalutamide plus CC-115, a dual mTORC1/2 and DNA-PK inhibitor, in men with metastatic castration-resistant prostate cancer (mCRPC) - PubMed [pubmed.ncbi.nlm.nih.gov]
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